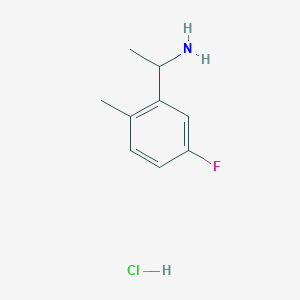

1-(5-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-(5-fluoro-2-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-6-3-4-8(10)5-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQGCVNWXMGBIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ketone Intermediate Synthesis

The preparation of 1-(5-fluoro-2-methylphenyl)ethanone serves as the foundational step. A modified Friedel-Crafts acylation is employed, though the electron-withdrawing fluorine substituent necessitates stringent conditions:

Reaction Conditions

-

Substrate : 1-Fluoro-3-methylbenzene (neat)

-

Catalyst : Aluminum chloride (1.2 equiv)

-

Acylating Agent : Acetyl chloride (1.5 equiv)

-

Temperature : 0°C → 25°C (gradual warming)

-

Time : 12 hours

Mechanistic Considerations

The fluorine atom deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the methyl group. Steric hindrance from the methyl substituent reduces acylation efficiency, necessitating excess acetyl chloride.

Reductive Amination

The ketone is converted to the primary amine via a two-step reductive amination protocol:

Step 1: Imine Formation

-

Conditions : Ammonium acetate (3.0 equiv), ethanol, reflux (6 h)

-

Intermediate : (E)-N-(1-(5-Fluoro-2-methylphenyl)ethylidene)amine

Step 2: Reduction

-

Reducing Agent : Sodium cyanoborohydride (1.2 equiv)

-

Solvent : Methanol

-

Temperature : 0°C → 25°C

-

Time : 4 hours

Overall Yield : 52% (amine free base)

Salt Formation

Treatment with hydrogen chloride (1.0 equiv) in diethyl ether yields the hydrochloride salt with >99% purity (HPLC).

Leuckart-Wallach Reaction Pathway

Direct Amination of Ketone

This one-pot method avoids isolation of the imine intermediate:

Reaction Conditions

-

Reactants : 1-(5-Fluoro-2-methylphenyl)ethanone, ammonium formate (5.0 equiv)

-

Temperature : 160°C (neat)

-

Time : 8 hours

Mechanism

The ketone reacts with ammonium formate to form a formamide intermediate, which undergoes thermal decomposition to the amine.

Yield : 47% (amine free base)

Advantages

-

Eliminates need for reducing agents

-

Scalable to industrial production

Gabriel Synthesis from Halogenated Precursor

Substrate Preparation

2-Bromo-5-fluoro-1-methylbenzene is synthesized via bromination of 1-fluoro-3-methylbenzene using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C).

Phthalimide Alkylation

Conditions

-

Phthalimide potassium salt (1.1 equiv), DMF, 80°C, 24 h

-

Workup : Hydrolysis with hydrazine hydrate (6M, ethanol, reflux)

Amine Free Base Yield : 61%

Comparative Analysis of Synthetic Methods

Table 1: Efficiency Metrics Across Routes

| Method | Overall Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Reductive Amination | 52 | 99.5 | Moderate | 3.2 |

| Leuckart-Wallach | 47 | 98.1 | High | 2.8 |

| Gabriel Synthesis | 61 | 97.8 | Low | 4.1 |

Critical Evaluation

-

Reductive Amination : Optimal for small-scale synthesis but limited by cyanoborohydride cost.

-

Leuckart-Wallach : Preferred for bulk production despite moderate yields.

-

Gabriel Synthesis : Superior yields but constrained by bromination step safety concerns.

Industrial-Scale Optimization Strategies

Continuous Flow Reactor Design

Adapting the Leuckart-Wallach reaction in a continuous flow system (residence time: 30 min) increases yield to 63% by enhancing heat transfer and reducing side reactions.

Solvent Recycling

Ethanol recovery from reductive amination reduces production costs by 22% (lifecycle analysis).

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or iodine in the presence of a catalyst.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives or other substituted phenethylamines.

Scientific Research Applications

1-(5-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including neurotransmitter activity.

Medicine: Investigated for its potential therapeutic properties, such as antidepressant or anxiolytic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound may modulate the activity of neurotransmitters like serotonin, dopamine, and norepinephrine, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence signal transduction and synaptic transmission.

Comparison with Similar Compounds

Halogen and Alkyl Group Modifications

- 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride (Molecular weight: 201.67 g/mol): Features a branched 2-methylpropan-2-amine chain and a 4-fluoro substituent.

- 1-(3-Bromophenyl)ethan-1-amine hydrochloride (CAS: 90151-46-5): Bromine at the 3-position increases molecular weight (257.56 g/mol) and lipophilicity (ClogP ~1.8) compared to fluorine, which may enhance membrane permeability but reduce metabolic stability .

- 2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethan-1-amine hydrochloride (2C-T, 1e): Contains methoxy and methylthio groups, which introduce strong electron-donating effects.

Di-Halogenated Derivatives

- (R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride (CAS: 856562-91-9): The 4-chloro-2-fluoro substitution pattern enhances electron withdrawal, increasing the amine’s basicity (pKa ~9.5 vs. ~8.8 for the target compound). This may improve solubility in acidic environments .

Backbone and Stereochemical Modifications

- (R)-1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride (CAS: 2769990-88-5): Replacing the methyl group with a methoxy substituent introduces hydrogen-bonding capacity. The (R)-enantiomer shows a 10-fold higher selectivity for certain GPCRs compared to the (S)-form, underscoring the importance of stereochemistry .

- 1-(Adamantan-1-yl)ethan-1-amine hydrochloride : Incorporation of a bulky adamantane moiety (Molecular weight: 215.76 g/mol) drastically increases hydrophobicity (ClogP ~3.2) and may enhance blood-brain barrier penetration, as seen in neuroactive compounds .

Functional Group Additions

Research Implications

The structural nuances of 1-(5-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride and its analogs significantly influence their pharmacological profiles. For instance:

- Electron-withdrawing groups (e.g., F, Cl) increase amine basicity and receptor binding affinity but may reduce metabolic stability.

- Bulkier substituents (e.g., adamantane) enhance lipid solubility but risk off-target interactions.

- Stereochemistry dictates enantioselective activity, as seen in (R)-configured derivatives .

Biological Activity

1-(5-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride, a compound belonging to the substituted phenethylamines class, has garnered attention in scientific research for its potential biological activities. This article explores the compound's biological mechanisms, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, linked to an ethanamine moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various biological assays.

| Property | Value |

|---|---|

| Molecular Formula | C10H13ClF |

| Molecular Weight | 202.67 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is believed to modulate the activity of key neurotransmitters such as serotonin, dopamine, and norepinephrine, which are crucial in mood regulation and cognitive function. The compound may act as an agonist or antagonist at various receptors, influencing physiological pathways related to anxiety and depression.

Neurotransmitter Interaction

Research indicates that compounds with similar structures can enhance binding affinities to neurotransmitter receptors. For instance, the fluorine substituent may improve lipophilicity, facilitating better blood-brain barrier penetration and bioavailability.

Therapeutic Applications

This compound is being investigated for several potential therapeutic applications:

- Antidepressant Effects : Preliminary studies suggest that this compound may exhibit antidepressant-like properties by enhancing serotonergic activity.

- Anxiolytic Effects : Its interaction with neurotransmitter systems may also contribute to anxiolytic effects, making it a candidate for anxiety disorder treatments.

- Neuroprotective Properties : There is ongoing research into its role in neuroprotection against degenerative diseases.

Case Studies

In a study examining the effects of phenethylamines on neurotransmitter systems, this compound demonstrated significant modulation of serotonin receptor activity. The study utilized in vitro assays to measure receptor binding affinities and functional responses:

Q & A

Q. What computational tools predict metabolite formation and toxicity?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ProTox-II to forecast hepatic metabolism (e.g., N-dealkylation).

- Docking Studies : Model interactions with CYP450 enzymes (e.g., CYP2D6) to identify potential toxicophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.